Cas no 1227563-00-9 (5-Bromo-4-(chloromethyl)-2-methoxypyridine)

5-Bromo-4-(chloromethyl)-2-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 5-BROMO-4-(CHLOROMETHYL)-2-METHOXYPYRIDINE
- 5-Bromo-4-(chloromethyl)-2-methoxypyridine hydrochloride
- 5-Bromo-4-(chloromethyl)-2-methoxypyridine
-
- MDL: MFCD16608205
- インチ: 1S/C7H7BrClNO/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3H2,1H3
- InChIKey: NFWUOFDMFVKGOY-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC=C(Br)C(CCl)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
5-Bromo-4-(chloromethyl)-2-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300283-0.5g |
5-bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 94% | 0.5g |
$271.0 | 2023-09-06 | |
Enamine | EN300-300283-1.0g |
5-bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 94% | 1g |
$371.0 | 2023-06-03 | |
Fluorochem | 499495-1g |
5-BROMO-4-(CHLOROMETHYL)-2-METHOXYPYRIDINE |
1227563-00-9 | 95.0% | 1g |
£1,581.00 | 2023-04-22 | |
Enamine | EN300-300283-2.5g |
5-bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 94% | 2.5g |
$726.0 | 2023-09-06 | |
TRC | B680850-10mg |
5-Bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 10mg |
$ 70.00 | 2022-06-06 | ||
TRC | B680850-50mg |
5-Bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 50mg |
$ 230.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD448612-1g |
5-Bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 97% | 1g |
¥7021.0 | 2023-04-04 | |
Enamine | EN300-300283-0.1g |
5-bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 94% | 0.1g |
$98.0 | 2023-09-06 | |
A2B Chem LLC | AI14873-5g |
5-Bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 94% | 5g |
$1167.00 | 2024-04-20 | |
A2B Chem LLC | AI14873-10g |
5-Bromo-4-(chloromethyl)-2-methoxypyridine |
1227563-00-9 | 94% | 10g |
$1712.00 | 2024-04-20 |
5-Bromo-4-(chloromethyl)-2-methoxypyridine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
5-Bromo-4-(chloromethyl)-2-methoxypyridineに関する追加情報
Introduction to 5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS No: 1227563-00-9)
5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS No: 1227563-00-9) is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. Its unique structural features, comprising a brominated pyridine ring with a chloromethyl substituent and a methoxy group, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting diverse diseases.
The bromine atom at the 5-position of the pyridine ring enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high selectivity and potency in drug candidates. The chloromethyl group at the 4-position provides an additional site for nucleophilic substitution, enabling the introduction of various functional groups that can modulate biological activity. This dual reactivity makes 5-Bromo-4-(chloromethyl)-2-methoxypyridine a valuable building block in medicinal chemistry.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. For instance, transition-metal-catalyzed reactions have been optimized to facilitate the introduction of aryl or heteroaryl groups at the 5-bromopyridine position, leading to a library of derivatives with enhanced pharmacological properties. These derivatives have been explored for their potential in treating conditions such as cancer, inflammation, and neurodegenerative disorders. The methoxy group at the 2-position not only influences the electronic properties of the ring but also serves as a handle for further derivatization, allowing chemists to fine-tune solubility and metabolic stability.
In the realm of drug discovery, 5-Bromo-4-(chloromethyl)-2-methoxypyridine has been employed in the synthesis of kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in diseases like leukemia and breast cancer. By leveraging its reactivity, researchers have developed small molecules that can selectively inhibit specific kinases, thereby minimizing off-target effects. Additionally, the compound has been used to generate probes for biochemical assays, aiding in the elucidation of enzyme mechanisms and identification of novel drug targets.
The structural motif of 5-Bromo-4-(chloromethyl)-2-methoxypyridine is also relevant in materials science applications. Pyridine derivatives are known for their ability to form coordination complexes with metal ions, which can be exploited in catalysis and sensing technologies. The presence of both bromine and chloromethyl groups allows for selective binding interactions, making this compound a promising candidate for designing metal-organic frameworks (MOFs) with tailored properties.
From a synthetic chemistry perspective, 5-Bromo-4-(chloromethyl)-2-methoxypyridine exemplifies the importance of multifunctional intermediates in streamlining complex syntheses. Its ability to undergo multiple transformations under mild conditions has reduced reaction times and improved yields in several key steps of drug development pipelines. This efficiency is particularly crucial in industrial settings where cost-effectiveness and scalability are paramount.
The study of 5-Bromo-4-(chloromethyl)-2-methoxypyridine has also contributed to our understanding of pyridine chemistry. Researchers have demonstrated that subtle modifications at different positions on the pyridine ring can significantly alter biological activity. This insight has guided the design of new compounds with improved pharmacokinetic profiles and reduced toxicity. The integration of computational methods into virtual screening has further accelerated the discovery process by predicting binding affinities and optimizing molecular structures before experimental validation.
In conclusion, 5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS No: 1227563-00-9) is a multifaceted compound with broad applications across pharmaceutical research and chemical synthesis. Its unique structural features enable diverse functionalizations, making it an indispensable tool for developing novel therapeutic agents. As research continues to uncover new synthetic strategies and biological applications, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.
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